molecular formula C13H24N2O2 B1526326 Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate CAS No. 1086394-55-9

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B1526326
CAS RN: 1086394-55-9
M. Wt: 240.34 g/mol
InChI Key: LIBZZJJMJPLVQW-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C13H24N2O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h14H,4-10H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate has a molecular weight of 240.35 . It is a liquid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Peptide Synthesis and Conformational Analysis

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate derivatives have been synthesized for use in peptide synthesis, serving as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Studies on these derivatives, such as 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, indicate their potential as gamma-turn/distorted type II beta-turn mimetics in peptide structures. This application is crucial for developing peptides with specific conformational properties, beneficial in drug design and biomolecular research (Fernandez et al., 2002).

Supramolecular Arrangements

The study of cyclohexane-5-spirohydantoin derivatives, closely related to tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate, sheds light on the relationship between molecular and crystal structures. This research is essential for understanding how different substituents on the cyclohexane ring influence supramolecular arrangements, which is valuable in the field of crystal engineering and material science (Graus et al., 2010).

NMR Spectroscopy in Structural Analysis

The relative configuration of various diazaspiro[4.5]decanes, which include tert-butyl group substitutions, has been analyzed using NMR spectroscopy. This research is pivotal in determining the stereochemical properties of these compounds, which is fundamental for their application in chemical synthesis and pharmaceutical development (Guerrero-Alvarez et al., 2004).

Synthesis of Novel Compounds

Research on tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate derivatives focuses on synthesizing novel compounds, such as bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These compounds provide a convenient entry point to novel chemical spaces, particularly beneficial in the discovery of new drugs and materials (Meyers et al., 2009).

Safety and Hazards

This compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBZZJJMJPLVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719160
Record name tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate

CAS RN

1086394-55-9
Record name 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-55-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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